7-Aminobenzofuran hydrochloride
Overview
Description
7-Aminobenzofuran hydrochloride is a chemical compound with the molecular formula C8H8ClNO. It is used as a building block in chemical synthesis . It has been found to react with 4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline in the presence of HCl/iso-PrOH to produce 4-(7-benzofuranylamino)quinazolines with antitumor activity .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One notable method involves the metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of 7-Aminobenzofuran hydrochloride consists of a benzofuran ring with an amino group at the 7th position. The molecular weight of the compound is 169.61 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics, which is crucial in the era of increasing antibiotic resistance.
Anti-Oxidative Activity
These compounds have demonstrated anti-oxidative activities . This suggests that they could be used in the treatment of diseases caused by oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis of Complex Benzofuran Derivatives
Benzofuran derivatives are used in the synthesis of complex benzofuran compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Rings
Benzofuran derivatives are used in the construction of benzofuran rings . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
properties
IUPAC Name |
1-benzofuran-7-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHBEKCXIYCPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminobenzofuran hydrochloride | |
CAS RN |
115464-83-0 | |
Record name | 1-benzofuran-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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